molecular formula C8H12O2 B2459772 (E)-3-Cyclopropyl-acrylic acid ethyl ester CAS No. 21014-26-6; 5808-99-1

(E)-3-Cyclopropyl-acrylic acid ethyl ester

Cat. No. B2459772
Key on ui cas rn: 21014-26-6; 5808-99-1
M. Wt: 140.182
InChI Key: HXBCPBSHJYHXQV-AATRIKPKSA-N
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Patent
US09309198B2

Procedure details

At 0° C., 13.0 ml (64.85 mmol) of ethyl diethylphosphonoacetate were added dropwise to a suspension of 2.59 g (64.85 mmol) of sodium hydride (60% in mineral oil) in 110 ml of abs. THF. After 30 min, the mixture was warmed to RT and, after cooling again to 0° C., 5.3 ml (71.34 mmol) of cyclopropanecarboxaldehyde were added dropwise. After the end of the addition, the reaction mixture was warmed to RT and diluted with 35 ml of DMF. The mixture was stirred at RT overnight and then added to water. The mixture was extracted three times with ethyl acetate. The combined organic phases were concentrated under reduced pressure and the crude product was purified by filtration through silica gel (mobile phase cyclohexane/ethyl acetate 10:1→6:1). This gave 8.53 g of the target product (93.8% of theory).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OP([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])(OCC)=O)C.[H-].[Na+].[CH2:17]1[CH2:21]O[CH2:19][CH2:18]1.C1(C=O)CC1>CN(C=O)C.O>[CH:17]1([CH:21]=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:19][CH2:18]1 |f:1.2|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
2.59 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
5.3 mL
Type
reactant
Smiles
C1(CC1)C=O
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling again to 0° C.
ADDITION
Type
ADDITION
Details
After the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to RT
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the crude product was purified by filtration through silica gel (mobile phase cyclohexane/ethyl acetate 10:1→6:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CC1)C=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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